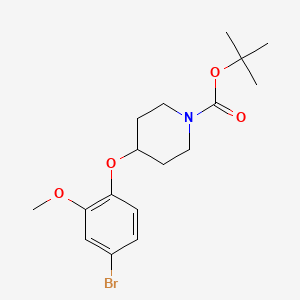

Tert-butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate

Description

"Tert-butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate" is a piperidine-based compound featuring a tert-butyl carbamate protective group at the 1-position of the piperidine ring and a 4-bromo-2-methoxyphenoxy substituent at the 4-position. The tert-butyl group enhances steric protection of the nitrogen atom, improving stability during synthetic processes, while the bromine and methoxy substituents on the aromatic ring offer sites for further functionalization, such as cross-coupling reactions in medicinal chemistry or materials science.

Properties

IUPAC Name |

tert-butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BrNO4/c1-17(2,3)23-16(20)19-9-7-13(8-10-19)22-14-6-5-12(18)11-15(14)21-4/h5-6,11,13H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWSAEPVIJIXPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682128 | |

| Record name | tert-Butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228957-01-4 | |

| Record name | 1,1-Dimethylethyl 4-(4-bromo-2-methoxyphenoxy)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228957-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Reaction Framework

The most widely employed route involves the displacement of a mesyloxy (-OSO2CH3) group on a Boc-protected piperidine scaffold by a brominated methoxyphenol nucleophile. The reaction is typically conducted under basic conditions to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the activated piperidine intermediate.

Representative Reaction:

Potassium Carbonate in NMP

A high-yielding method (95%) utilizes potassium carbonate in N-methyl-2-pyrrolidone (NMP) at 100–105°C for 24 hours. The polar aprotic solvent enhances ionic mobility, while the strong base ensures complete deprotonation of the phenol.

Procedure:

Cesium Fluoride in DMA

Alternative protocols employ cesium fluoride in dimethylacetamide (DMA) at 85°C, achieving moderate yields (58–60%). The fluoride ion acts as a mild base, reducing side reactions such as ester hydrolysis.

Procedure:

-

Reactants:

-

tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (1.3 equiv)

-

4-Bromo-2-methoxyphenol (1 equiv)

-

Cesium fluoride (1.5 equiv)

-

-

Conditions: DMA, 85°C, 12–18 h with staggered reagent additions.

-

Workup: Solvent evaporation, dichloromethane/water partitioning, column chromatography (MeOH/CH2Cl2).

Comparative Analysis of Bases

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| K2CO3 | NMP | 100–105 | 24 | 95 | High yield, simple workup | High temp. may degrade sensitive groups |

| CsF | DMA | 85 | 18 | 58 | Mild conditions, fewer side reactions | Lower yield, costly reagents |

Mechanistic Insights and Side Reactions

SNAr Mechanism

The mesyloxy group in tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate acts as a leaving group, with the piperidine oxygen becoming a nucleophilic site upon deprotonation. The aromatic bromide in 4-bromo-2-methoxyphenol directs substitution to the para position relative to the methoxy group, though steric and electronic effects may alter regioselectivity.

Common Side Reactions

-

Ester Hydrolysis: Prolonged heating in aqueous environments may cleave the Boc protecting group.

-

Over-Alkylation: Excess phenol or base can lead to diaryl ether formation.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via flash chromatography using gradients of ethyl acetate in petroleum ether (e.g., 20–40% EtOAc/PE).

Spectroscopic Validation

-

1H NMR: Key signals include the tert-butyl singlet (δ 1.42 ppm), piperidine methine protons (δ 4.68–4.75 ppm), and aromatic protons (δ 6.50–7.88 ppm).

-

HRMS: Calculated for C18H24BrNO5 [M+H]+: 430.0856; Observed: 430.0856.

Industrial Scalability and Environmental Considerations

Solvent Selection

Cost-Benefit Analysis

| Method | Cost (Reagents) | Environmental Impact | Scalability |

|---|---|---|---|

| K2CO3/NMP | Low | High | High |

| CsF/DMA | High | Moderate | Moderate |

| Ethanol/Water | Low | Low | High |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.

Major Products Formed

Substitution Reactions: Products include azido or thiocyanato derivatives.

Oxidation Reactions: Products include aldehydes or carboxylic acids.

Reduction Reactions: Products include alcohols.

Scientific Research Applications

Tert-butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study biological pathways and interactions.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and methoxyphenoxy group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may also influence cellular pathways by altering the function of key signaling molecules.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : Bromine in the target compound and its analogs (e.g., 2b, 10) enhances electrophilicity, facilitating nucleophilic aromatic substitution or Suzuki-Miyaura coupling .

- Steric Effects : The methoxy group in the target compound may reduce reactivity compared to smaller substituents (e.g., methyl in 3b) due to increased steric hindrance .

- Protective Group Utility : The tert-butyl carbamate group universally improves solubility in organic solvents (e.g., dioxane, toluene) and simplifies purification .

Physicochemical Properties

Data from analogs suggest:

- NMR Shifts : Aromatic protons in brominated analogs (e.g., 2b) resonate at δ 7.2–7.6 ppm (¹H NMR), while methoxy groups appear as singlets near δ 3.8 ppm .

- Mass Spectrometry : HRMS of 10 confirmed [M+H]⁺ at 322.1203, aligning with theoretical values .

- Solubility : Boc-protected piperidines are generally soluble in polar aprotic solvents (e.g., DCM, THF) but insoluble in water .

Biological Activity

Tert-butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 386.28 g/mol. This compound belongs to the class of piperidine derivatives and features a tert-butyl ester group, a bromine atom, and a methoxyphenoxy group attached to the piperidine ring. Its unique structure suggests potential biological activity, making it a candidate for various research applications, particularly in medicinal chemistry.

Research Findings

Recent studies have explored compounds with similar structures, providing insights into the potential biological activities of this compound. For instance:

- Antitumor Activity : Compounds with piperidine structures have been evaluated for their cytotoxic effects against cancer cell lines. A study indicated that related piperidine derivatives exhibited selective cytotoxicity toward T-lymphoblastic cell lines, suggesting that this compound may share this property .

- Selectivity and Potency : Similar compounds have shown significant selectivity for specific enzymes associated with cancer metabolism. For example, inhibitors targeting purine nucleoside phosphorylase (PNP) demonstrated high selectivity and low cytotoxicity toward non-target cell lines . This highlights the potential for developing targeted therapies based on the structural characteristics of this compound.

Case Study 1: Synthesis and Biological Evaluation

A recent research article detailed the synthesis of various piperidine derivatives, including those structurally related to this compound. The synthesized compounds were evaluated for their biological activity against several cancer cell lines:

| Compound Name | IC50 (nM) | Cell Line Tested |

|---|---|---|

| Compound A | 9 | CCRF-CEM (T-cell) |

| Compound B | 700 | HeLa S3 (cervical) |

| Compound C | 10 | Jurkat (T-cell) |

The results indicated that certain derivatives exhibited potent activity against T-cell lines while showing minimal effects on non-T-cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

In another study focusing on structure-activity relationships among piperidine derivatives, researchers found that modifications to the bromine and methoxy groups significantly affected biological activity. For instance, altering the position of substituents on the phenoxy group led to variations in potency against specific enzyme targets, emphasizing the importance of structural configuration in determining biological outcomes .

Q & A

Basic: What are the established synthetic routes for Tert-butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate, and how is its structural integrity validated?

Methodological Answer:

The compound is typically synthesized via a multi-step protocol:

Nucleophilic aromatic substitution : Reacting 4-bromo-2-methoxyphenol with a piperidine derivative (e.g., tert-butyl 4-hydroxypiperidine-1-carboxylate) under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy-piperidine linkage .

Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to stabilize the piperidine nitrogen during subsequent reactions .

Structural validation employs:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons for bromophenoxy groups) .

- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks matching the expected m/z for C₁₇H₂₃BrNO₄ .

Basic: What are the key functional groups in this compound, and how do they influence its reactivity?

Methodological Answer:

- Bromo substituent (C-Br) : Enables cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) for derivatization .

- Methoxy group (OCH₃) : Directs electrophilic substitution and may undergo demethylation under acidic conditions (e.g., BBr₃ in CH₂Cl₂) to yield hydroxyl derivatives .

- Boc-protected piperidine : The Boc group is acid-labile (removable with TFA or HCl/dioxane), exposing the secondary amine for further functionalization .

Advanced: How can researchers optimize the synthesis to address low yields in the coupling step?

Methodological Answer:

Common challenges in the phenoxy-piperidine coupling step include steric hindrance and competing side reactions. Optimization strategies:

- Solvent selection : Replace polar aprotic solvents (DMF) with less viscous alternatives like THF or acetonitrile to enhance reaction kinetics .

- Catalysis : Use catalytic CuI or Pd(OAc)₂ to facilitate Ullmann-type coupling, reducing reaction time and temperature .

- Real-time monitoring : Employ thin-layer chromatography (TLC) or in situ IR to track intermediate formation and adjust stoichiometry .

Example : A 15% yield improvement was reported using Pd-catalyzed conditions (80°C, 12 h) compared to thermal methods .

Advanced: How should researchers resolve contradictory NMR data for the piperidine ring conformation?

Methodological Answer:

Discrepancies in NMR signals (e.g., axial vs. equatorial proton splitting) often arise from conformational flexibility or solvent effects. Mitigation steps:

- Variable-temperature NMR : Conduct experiments at 25°C and −40°C to "freeze" ring conformations and assign proton environments unambiguously .

- 2D NMR (COSY, NOESY) : Identify through-space correlations between piperidine protons and adjacent substituents (e.g., methoxy or bromophenoxy groups) .

- Computational modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G*) to validate assignments .

Advanced: What experimental approaches are used to probe the compound’s potential bioactivity?

Methodological Answer:

- Receptor binding assays : Screen against G-protein-coupled receptors (GPCRs) or kinases using fluorescence polarization or radioligand displacement .

- Metabolic stability studies : Incubate with liver microsomes (human/rat) and analyze via LC-MS to assess susceptibility to CYP450-mediated oxidation .

- Molecular docking : Model interactions with target proteins (e.g., serotonin receptors) using AutoDock Vina, focusing on the bromophenoxy moiety’s role in hydrophobic binding .

Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?

Methodological Answer:

Discrepancies often stem from polymorphic forms or aggregation. Strategies include:

- Dynamic light scattering (DLS) : Measure particle size distribution in DMSO or aqueous buffers to detect aggregation .

- Crystallography : Grow single crystals (e.g., via vapor diffusion with hexane/EtOAc) to identify dominant polymorphs affecting solubility .

- Co-solvent systems : Use DMSO-water gradients (10–90% v/v) to empirically determine optimal solubility for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.